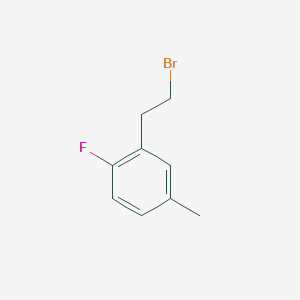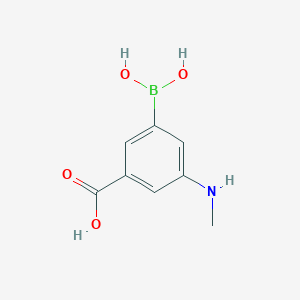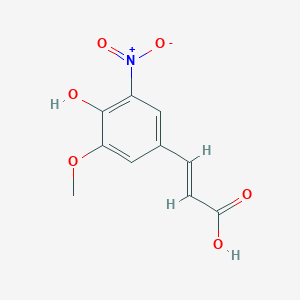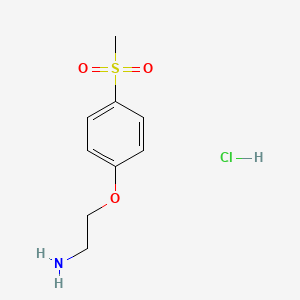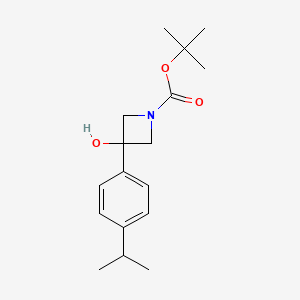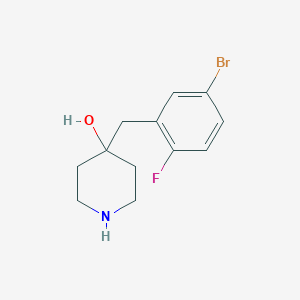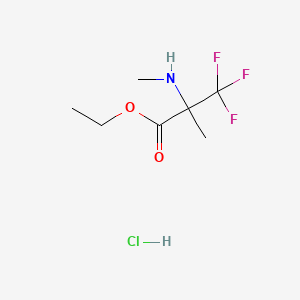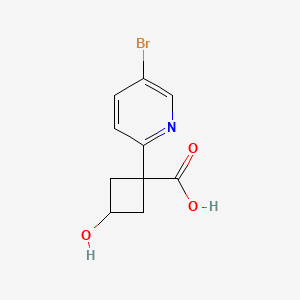![molecular formula C8H13I B13550607 1-Iodobicyclo[2.2.2]octane CAS No. 931-98-6](/img/structure/B13550607.png)
1-Iodobicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃I. It is a derivative of bicyclo[2.2.2]octane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
1-Iodobicyclo[2.2.2]octane can be synthesized through various methods. One common synthetic route involves the iodination of bicyclo[2.2.2]octane. This reaction typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Analyse Des Réactions Chimiques
1-Iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂), under suitable conditions.
Reduction Reactions: The compound can be reduced to bicyclo[2.2.2]octane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxygenated derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atom.
Applications De Recherche Scientifique
1-Iodobicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Although less common, this compound can be used in biological research to study the effects of iodine-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-iodobicyclo[2.2.2]octane primarily involves its reactivity as an organoiodine compound. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition, which are fundamental to its role in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1-Iodobicyclo[2.2.2]octane can be compared to other similar compounds, such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of iodine.
1-Chlorobicyclo[2.2.2]octane: Contains a chlorine atom and is even less reactive than the bromine and iodine derivatives.
Bicyclo[2.2.2]octane: The parent hydrocarbon without any halogen substitution.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical reactions and applications .
Propriétés
Numéro CAS |
931-98-6 |
|---|---|
Formule moléculaire |
C8H13I |
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
1-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
Clé InChI |
SMDJHIPXLFNPTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


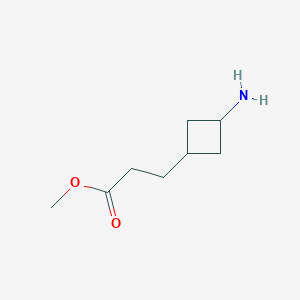
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
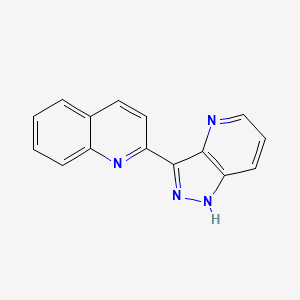
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
